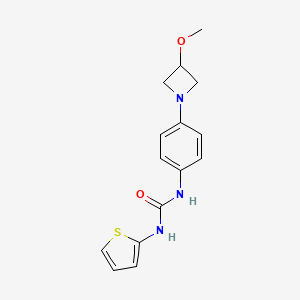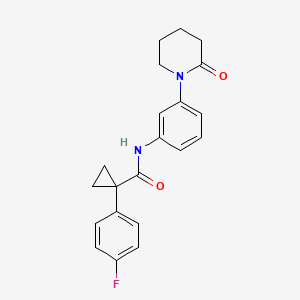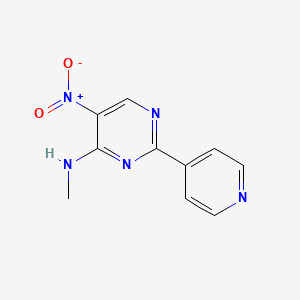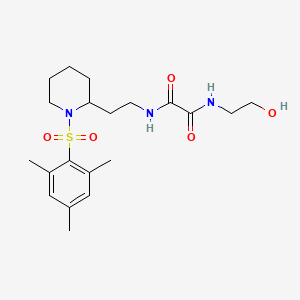
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide, also known as DMCM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and addiction. DMCM is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitters in the central nervous system.
作用机制
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide is a potent antagonist of GABA-A receptors, which are the primary inhibitory neurotransmitters in the central nervous system. By blocking the activity of GABA-A receptors, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide reduces the inhibitory tone of the nervous system, leading to an increase in neuronal excitability. This increase in excitability is thought to underlie the anxiolytic, anticonvulsant, and anti-addictive effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. This suggests that 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide may have potential as a treatment for drug addiction. 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and plasticity. This suggests that 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide may have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has several advantages for use in lab experiments. It is a potent and selective antagonist of GABA-A receptors, making it a useful tool for studying the role of GABA-A receptors in various neurological disorders. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been extensively studied in animal models, providing a wealth of data on its pharmacological effects and potential therapeutic applications. However, there are also some limitations to the use of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide in lab experiments. Its potency and selectivity may make it difficult to distinguish between the effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide and other GABA-A receptor antagonists. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been shown to have some toxic effects in animal models, particularly at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different GABA-A receptor subtypes. Another area of interest is the development of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide derivatives that have improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to determine the potential therapeutic applications of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide in various neurological disorders, including anxiety, epilepsy, and addiction. Finally, more research is needed to understand the biochemical and physiological effects of 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide and its potential mechanisms of action.
合成方法
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide can be synthesized by reacting 2,6-dimethylmorpholine with 2-methylphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
科学研究应用
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and addiction. It has been shown to have anxiolytic effects in animal models of anxiety, reducing anxiety-related behaviors without causing sedation or motor impairment. 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has also been shown to have anticonvulsant effects, reducing the frequency and severity of seizures in animal models of epilepsy. Additionally, 2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide has been studied for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of drug addiction.
属性
IUPAC Name |
2,6-dimethyl-N-(2-methylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-6-4-5-7-13(10)15-14(18)16-8-11(2)17-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJXCNQKNTXSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)






![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)


![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2607638.png)